molecular formula C24H28FN3O4S B2574201 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892773-15-8

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2574201
CAS No.: 892773-15-8
M. Wt: 473.56
InChI Key: RABNZIHATCEBDK-UHFFFAOYSA-N
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Description

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Synthesis

Studies have shown that derivatives of "1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one" exhibit promising antimicrobial and antibacterial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showing significant antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Similarly, a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized for their in vitro anti-tubercular and antibacterial activity, with many compounds showing promising results (Narva Suresh et al., 2014).

Fluorophore and Fluorescent Complexes

The research also extends into the synthesis of compounds that can act as precursors for specific fluorophores or form fluorescent complexes with metals. Kimber et al. (2003) explored the syntheses of analogues to a Zinquin-related fluorophore, contributing to the understanding of fluorescent probes for metal ions (M. Kimber et al., 2003).

Properties

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)33(30,31)18-8-6-17(32-3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABNZIHATCEBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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